molecular formula C10H8N2O2 B1595097 1-Naphthalenamine, 2-nitro- CAS No. 607-23-8

1-Naphthalenamine, 2-nitro-

Cat. No. B1595097
CAS RN: 607-23-8
M. Wt: 188.18 g/mol
InChI Key: SMAJHKXZBICXLS-UHFFFAOYSA-N
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Description

1-Naphthalenamine, 2-nitro-, also known as 2-Nitro-1-naphthylamine (2N1NA), is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. 2N1NA has been used as a reagent for the detection of trace amounts of heavy metals and as a precursor for the synthesis of other organic compounds.

Scientific Research Applications

Nitration and Photonitration of Naphthalene

Nitration of naphthalene in aqueous systems highlights the environmental significance of aromatic nitration, including the formation of 1- and 2-nitronaphthalene. This process, influenced by reactants like nitric acid and nitrogen dioxide, has implications for understanding atmospheric chemistry and pollutant formation (Vione et al., 2005).

Organic Light Emitting Diodes (OLEDs)

Research into organotin compounds derived from Schiff bases, including 1-nitro-naphthalene derivatives, demonstrates applications in OLEDs. These compounds exhibit interesting photophysical properties and potential for use in electronic devices (García-López et al., 2014).

Biomarkers of Pollution Exposure

Urinary metabolites of 1- and 2-nitro-naphthalene have been studied as biomarkers for exposure to traffic-related pollutants. This research provides insights into the health impacts of environmental pollution and potential methods for assessing exposure (Gong et al., 2015).

Photocatalytic Applications

A study on graphitic carbon nitride synthesis, utilizing naphthalene to induce a specific structural morphology, highlights its photocatalytic performance under visible light. This research suggests potential for degradation of pollutants and applications in environmental remediation (Khan et al., 2019).

Electrochemical and Optical Properties

Investigations into the electro-optical and nonlinear properties of naphthalene-based compounds reveal their potential for use in optoelectronic devices and materials science. Such studies contribute to the development of new materials with tailored electronic and optical characteristics (Irfan et al., 2017).

Fluorescence and Sensing Applications

The unique solvent-dependent fluorescence of nitro-group-containing naphthalene derivatives indicates potential applications in environmental sensors. These compounds can serve as fluorescent markers for detecting changes in environmental conditions, highlighting the versatility of nitro-naphthalene derivatives in chemical sensing (Hachiya et al., 2013).

properties

IUPAC Name

2-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAJHKXZBICXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209507
Record name 1-Naphthalenamine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenamine, 2-nitro-

CAS RN

607-23-8
Record name 1-Naphthalenamine, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 607-23-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenamine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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